2-(Piperidin-4-yloxy)pyridin-3-amine
Description
Properties
CAS No. |
1896234-09-5 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-piperidin-4-yloxypyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7,11H2 |
InChI Key |
JCSWYIQRPTWIPB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=C(C=CC=N2)N |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Spectroscopic Analysis
Note: Piperidine-containing derivatives exhibit distinct splitting patterns for cyclic amine protons, whereas tetrahydrofuran analogs (e.g., ) show signals near 3.5–4.0 ppm for the oxygenated ring .
Pharmacological and Physicochemical Properties
Physicochemical Data
Preparation Methods
Suzuki Cross-Coupling Reaction
The Suzuki cross-coupling reaction is the most widely reported method for synthesizing 2-(Piperidin-4-yloxy)pyridin-3-amine. This method involves the palladium-catalyzed coupling of a halogenated pyridine derivative with a boronic acid or boronate ester derivative of the piperidine moiety.
-
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands)
- Base: Commonly potassium phosphate or sodium carbonate
- Solvent: Polar aprotic solvents such as 1,4-dioxane or DMF
- Temperature: Typically 90–110 °C
- Reaction Time: 12–24 hours
Mechanism: The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the boronic acid, and reductive elimination to form the C–O bond linking the piperidine and pyridine rings.
-
- High selectivity and yield
- Mild reaction conditions preserving sensitive functional groups such as amino groups
Reported Example: Coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to yield the target compound.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 + ligand | Palladium catalyst essential |
| Base | K3PO4, Na2CO3 | Facilitates transmetallation |
| Solvent | 1,4-Dioxane, DMF | Polar aprotic solvents preferred |
| Temperature | 90–110 °C | Elevated temperature required |
| Reaction Time | 12–24 hours | Monitored by HPLC or TLC |
Nucleophilic Substitution (SNAr) and Ether Formation
Another approach involves nucleophilic substitution on halogenated pyridine derivatives with piperidin-4-ol or its protected derivatives:
-
- The halogenated pyridine (e.g., 3-halo-pyridin-2-amine) is reacted with 4-hydroxypiperidine under basic conditions.
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the hydroxyl group, increasing nucleophilicity.
- The reaction is conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures (80–120 °C).
Example: The nucleophilic displacement of 4-chloroquinoline with tert-butyl 4-hydroxypiperidine-1-carboxylate followed by deprotection to yield the corresponding piperidinyl ether.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Nucleophile | 4-Hydroxypiperidine or protected | Hydroxyl group source |
| Electrophile | Halogenated pyridine | Usually chloro or bromo |
| Base | K2CO3, NaH | Deprotonates hydroxyl |
| Solvent | DMF, DMSO | Polar aprotic solvent |
| Temperature | 80–120 °C | Elevated temperature |
| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |
Copper-Catalyzed Ullmann-Type Coupling
A copper-catalyzed coupling method has been reported for similar amine-containing heterocycles:
-
- Catalyst: CuI with ethylenediamine (En) as ligand
- Base: Potassium phosphate (K3PO4)
- Solvent: 1,4-dioxane
- Temperature: Approximately 110 °C
- Time: 24 hours
Mechanism: The copper catalyst facilitates the nucleophilic aromatic substitution of halogenated pyridine by the piperidinyl amine or hydroxyl group.
Reference: Kang et al., Synlett, 2002, describes this procedure for similar heterocyclic amines.
For the introduction of the amino group on the pyridine ring, a one-pot Curtius rearrangement using diphenylphosphoryl azide (DPPA) has been employed:
-
- Starting from an acyl azide intermediate formed by reaction of acid chloride with DPPA and base (e.g., triethylamine).
- Thermal decomposition of the acyl azide generates an isocyanate intermediate.
- Subsequent nucleophilic attack by t-butanol or other nucleophiles yields carbamate intermediates.
- Deprotection steps afford the free amine.
-
- High purity of amine product
- Avoids isolation of unstable intermediates
Reported Yield: Approximately 60% isolated yield with some phosphorous salt impurities.
Summary Table of Preparation Methods
| Method | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Cross-Coupling | Pd catalyst, arylboronic acid, base | 90–110 °C, 12–24 h | High selectivity, mild | Requires palladium catalyst |
| Nucleophilic Substitution (SNAr) | Halopyridine, 4-hydroxypiperidine, base | 80–120 °C, 12–24 h | Straightforward, accessible | May require protection steps |
| Copper-Catalyzed Ullmann Coupling | CuI, ethylenediamine, K3PO4 | 110 °C, 24 h | Cost-effective catalyst | Longer reaction time |
| One-Pot Curtius Rearrangement | DPPA, triethylamine, t-butanol | 100 °C, several hours | Efficient amine introduction | Phosphorous impurities, moderate yield |
Research Findings and Optimization Notes
The Suzuki cross-coupling method is favored for its versatility and compatibility with various functional groups, making it suitable for synthesizing this compound as well as its derivatives.
Copper-catalyzed methods provide a cost-effective alternative but require longer reaction times and careful control of reaction parameters to avoid side reactions.
Protection and deprotection strategies (e.g., Boc protection of piperidine nitrogen) are often employed to improve selectivity and yields during nucleophilic substitution and subsequent functional group transformations.
The one-pot Curtius rearrangement is a valuable method for introducing amino groups on heterocycles but may require additional purification steps to remove phosphorous-based impurities.
Industrial scale-up considerations include optimizing catalyst loading, solvent recycling, and minimizing hazardous reagents to improve sustainability and cost efficiency.
Q & A
Q. What are the primary synthetic routes for 2-(Piperidin-4-yloxy)pyridin-3-amine?
The compound can be synthesized via two key approaches:
- Halogen displacement : Reacting 2-halo-3-nitropyridine derivatives (e.g., 2-chloro-3-nitropyridine) with piperidin-4-ol under basic conditions (e.g., NaOH in dichloromethane), followed by nitro-group reduction using catalytic hydrogenation or chemical reductants like SnCl₂/HCl .
- Cross-coupling : Utilizing Suzuki-Miyaura reactions to couple boronic acids with halogenated pyridine intermediates. For example, 2-chlorophenylboronic acid was coupled to 2-chloro-3-nitropyridine, followed by reduction to yield pyridin-3-amine derivatives .
Q. How can the purity of this compound be ensured post-synthesis?
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification.
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for final product crystallization.
- Analytical HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity, as reported for analogous piperidine-containing amines .
Q. What spectroscopic methods are critical for structural characterization?
- ¹H/¹³C NMR : Confirm the piperidin-4-yloxy moiety (e.g., δ 3.5–4.0 ppm for oxy-methylene protons) and pyridin-3-amine aromatic signals.
- HRMS : Validate molecular weight (C₁₀H₁₅N₃O, MW 193.13 g/mol) with <2 ppm error.
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions during piperidin-4-yloxy group introduction be mitigated?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic displacement of halides by piperidin-4-ol.
- Temperature control : Maintain reactions at 60–80°C to avoid decomposition of sensitive intermediates .
- Catalytic additives : Introduce KI or phase-transfer catalysts to accelerate halogen displacement .
Q. What strategies improve low yields in multi-step syntheses of this compound?
- Intermediate stabilization : Protect the amine group (e.g., as a tert-butyl carbamate) during halogenation or coupling steps to prevent oxidation .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for steps like nitro-group reduction (e.g., from 12 hours to 30 minutes) .
Q. How can computational modeling guide reactivity predictions?
- DFT calculations : Predict regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (HOMO/LUMO) of pyridine and piperidine intermediates.
- Molecular docking : Assess binding affinity of this compound derivatives to biological targets (e.g., kinases) to prioritize synthetic targets .
Q. How should researchers address contradictions in reported synthetic yields?
- Reproducibility checks : Verify reaction conditions (e.g., inert atmosphere, reagent purity) that may explain discrepancies. For example, Suzuki-Miyaura reactions for pyridin-3-amine derivatives showed 30% yields in one study but >70% in optimized protocols .
- DoE (Design of Experiments) : Systematically vary parameters like catalyst loading, temperature, and solvent to identify critical factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
